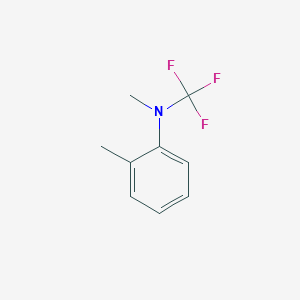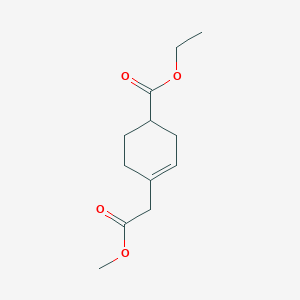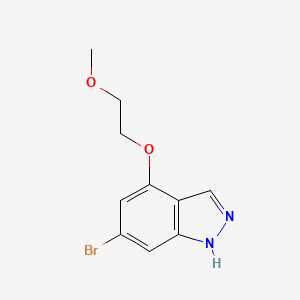
4-(5-Bromopyridin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-3-pyridinyl)benzenamine is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a benzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-pyridinyl)benzenamine typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-pyridinylbenzenamine using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Bromo-3-pyridinyl)benzenamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-3-pyridinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-pyridinylbenzenamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-pyridinylbenzenamine.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
4-(5-Bromo-3-pyridinyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 4-(5-Bromo-3-pyridinyl)benzenamine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the aromatic rings facilitate π-π interactions, enhancing the compound’s stability and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Pyridinyl)benzenamine: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-(5-Chloro-3-pyridinyl)benzenamine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
4-(5-Fluoro-3-pyridinyl)benzenamine:
Uniqueness
4-(5-Bromo-3-pyridinyl)benzenamine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H9BrN2 |
|---|---|
Peso molecular |
249.11 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-3-yl)aniline |
InChI |
InChI=1S/C11H9BrN2/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H,13H2 |
Clave InChI |
ZROLVUVFGZZASE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


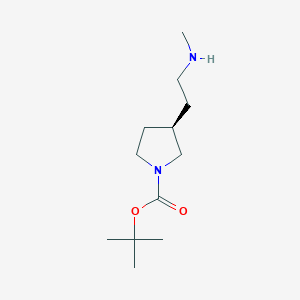

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
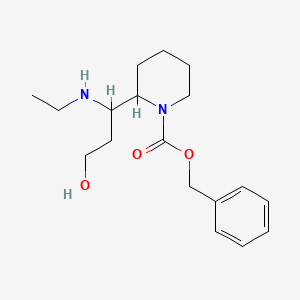

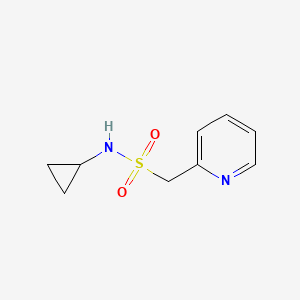

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
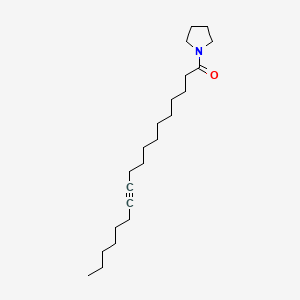
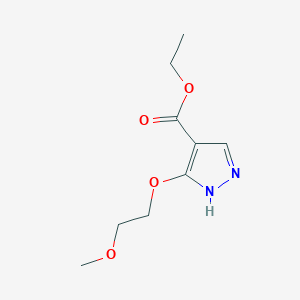
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
